2-Methyl-d3-propane-3,3,3-d3-thioamide
Overview
Description
2-Methyl-d3-propane-3,3,3-d3-thioamide is a deuterated compound with the molecular formula C4H3D6NS and a molecular weight of 109.22 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-d3-propane-3,3,3-d3-thioamide typically involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of 2-methylpropane-3-thioamide using deuterated reagents under controlled conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and techniques to ensure high purity and yield. The process may include multiple steps of purification and quality control to meet the standards required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-d3-propane-3,3,3-d3-thioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, alkoxides, and amines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of this compound .
Scientific Research Applications
2-Methyl-d3-propane-3,3,3-d3-thioamide is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 2-Methyl-d3-propane-3,3,3-d3-thioamide involves the interaction of its deuterium-labeled thioamide group with molecular targets. The deuterium atoms can influence the compound’s metabolic stability and reactivity, leading to altered biological and chemical properties. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Methyl-d3-propane-3,3,3-d3-thioamide can be compared with other deuterated compounds such as:
2-Methylpropane-3-thioamide: The non-deuterated counterpart, which lacks the unique properties conferred by deuterium atoms.
2-Methyl-d3-propane-3,3,3-d3-amine: A similar compound where the thioamide group is replaced by an amine group, offering different reactivity and applications.
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research and industrial applications, such as enhanced stability and altered reaction kinetics .
Properties
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS/c1-3(2)4(5)6/h3H,1-2H3,(H2,5,6)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCLRBQYESMUPD-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=S)N)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662117 | |
Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-63-4 | |
Record name | 2-(Methyl-d3)propanethioamide-3,3,3-d3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(~2~H_3_)Methyl(3,3,3-~2~H_3_)propanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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